1,4-Dichloro-1,4-dimethoxybutane

Description

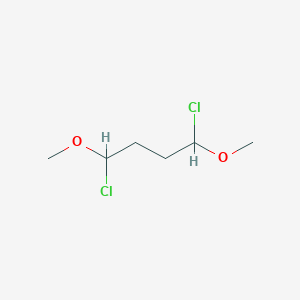

1,4-Dichloro-1,4-dimethoxybutane (CAS: 13179-96-9) is a halogenated ether with the molecular formula C₆H₁₂Cl₂O₂ and an average molecular weight of 187.06 g/mol. Structurally, it features two chlorine atoms and two methoxy groups positioned at the 1,4-positions of a butane backbone. This compound is primarily utilized in organic synthesis, notably as a reagent for converting primary amines to pyrroles under mild conditions . Its dual functionality—combining electrophilic chlorine atoms and nucleophilic methoxy groups—makes it versatile in constructing heterocyclic frameworks.

Properties

Molecular Formula |

C6H12Cl2O2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,4-dichloro-1,4-dimethoxybutane |

InChI |

InChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

JLGRYZIMCDCFIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC(OC)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

- Reagent for Pyrrole Synthesis :

- Multi-Component Reactions :

- Synthesis of Complex Molecules :

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Study 1: Synthesis of N-Acyl Pyrroles

In a study investigating the reaction of this compound with primary amines, researchers found that the compound effectively facilitated the formation of N-acyl pyrroles. This was achieved under mild conditions, showcasing its utility as a synthetic reagent in organic chemistry.

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | Mild conditions | N-Alkyl Pyrroles |

| N-Acylation | Mild conditions | N-Acyl Pyrroles |

Case Study 2: Antimicrobial Screening

A comparative study on various chlorinated compounds revealed that certain derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded to assess efficacy.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Chemical Reactions Analysis

Table 1: Representative Pyrrole Syntheses Using DCDMB

Acylpyrroles as Acylating Agents

N-Acyl pyrroles generated using DCDMB serve as stable acylating agents:

-

React with alcohols or amines under basic conditions (e.g., K₂CO₃, DMF).

-

Applications in peptide synthesis due to reduced racemization risk .

Rearrangement Reactions

DCDMB participates in unexpected rearrangements under specific conditions:

-

α-Acyloxy ester rearrangement : Converts α-acyloxy esters to 2-hydroxy-3-keto esters via a proposed -acyl shift mechanism .

-

Bicyclic enol/keto formation : Reacts with 1-methoxy-1,3-bis(trimethylsiloxy)-1,3-pentadiene to form bicyclic enol (152) and keto (153) forms, key intermediates in Nonactin synthesis .

Reaction with Halotrimethylsilanes

DCDMB reacts with halotrimethylsilanes (XSiMe₃) to form 1,4-dihalo-1,4-dimethoxybutanes, enabling halogen exchange. For example:

-

With ClSiMe₃: Forms this compound (reversibly).

Stability and Handling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,4-Dichloro-1,4-dimethoxybutane with three related compounds: 1,4-Dichlorobutane , 1,4-Dimethoxybutane , and 1,4-Dichloro-2,3-dimethoxybutane .

Comparison with Alternative Reagents

- Dirhodium Catalysts: Catino et al. (2005) used dirhodium(II,III) caprolactamate for benzylic oxidations, achieving high yields but requiring metal catalysts . In contrast, this compound operates under metal-free conditions.

- HBr-H₂O₂ System : Khan et al. (2007) oxidized alkylarenes to ketones using HBr-H₂O₂, but this system generates corrosive byproducts .

Preparation Methods

Reaction Overview

A widely documented method involves the acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran , a cyclic ether derivative. Treating this compound with concentrated hydrochloric acid (HCl) induces protonation of the tetrahydrofuran oxygen, destabilizing the ring and facilitating nucleophilic attack by chloride ions. The reaction proceeds as follows:

Mechanistic Insights

-

Protonation : The ether oxygen in 2,5-dimethoxytetrahydrofuran is protonated by HCl, generating a positively charged intermediate.

-

Ring Opening : Chloride ions nucleophilically attack the α-carbons, cleaving the C–O bonds and forming a linear diastereomer.

-

Stabilization : Methoxy groups at positions 2 and 5 remain intact, while the former ring carbons bond with chlorine atoms.

Optimization Considerations

-

Acid Concentration : Excess HCl (≥6 M) ensures complete protonation and minimizes side reactions.

-

Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

-

Yield : Reported yields range from 60–75%, though purification via distillation is often required.

Direct Synthesis from 1,4-Butanediol Derivatives

Sequential Methoxylation and Chlorination

This two-step approach begins with 1,4-butanediol as the precursor:

Step 1: Methoxylation

The diol is treated with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions to convert hydroxyl groups to methoxy:

Step 2: Chlorination

The resulting 1,4-dimethoxybutane undergoes radical chlorination using Cl₂ gas under UV light or with sulfuryl chloride (SO₂Cl₂):

Challenges and Limitations

-

Selectivity : Radical chlorination often produces mixtures of mono- and polychlorinated byproducts, necessitating rigorous chromatography.

-

Safety : Handling gaseous Cl₂ requires specialized equipment due to its toxicity and corrosiveness.

Nucleophilic Displacement of 1,4-Dichlorobutane

Methoxide Substitution

In this route, 1,4-dichlorobutane reacts with sodium methoxide (NaOCH₃) in a polar aprotic solvent (e.g., dimethylformamide):

Partial Substitution Strategy

To retain chlorine atoms, a controlled stoichiometry of NaOCH₃ is used. For example, a 1:1 molar ratio substitutes one chloride, yielding 1-chloro-4-methoxybutane , which is rechlorinated to install the second Cl group.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance safety and efficiency:

-

Precursor Mixing : 2,5-Dimethoxytetrahydrofuran and HCl are combined in a T-shaped mixer.

-

Residence Time : <5 minutes at 50°C ensures complete conversion.

-

Purification : Inline distillation separates the product from aqueous HCl.

Emerging Methodologies

Electrochemical Chlorination

Recent advances explore the use of electrochemical cells to chlorinate 1,4-dimethoxybutane:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.